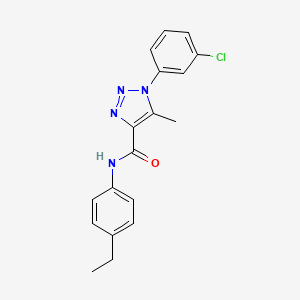

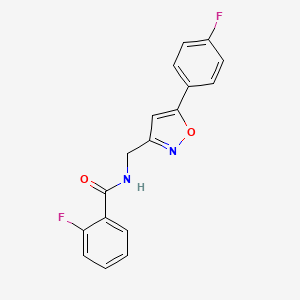

2-fluoro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-fluoro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups, including an isoxazole ring and a benzamide group . Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Benzamide is a simple carboxamide group attached to a benzene ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, isoxazole derivatives are generally synthesized through cycloaddition reactions or from α,β-unsaturated carbonyl compounds . Benzamide derivatives can be synthesized through the reaction of benzoic acid with amines .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole ring and the benzamide group. The presence of fluorine atoms would also be a notable feature, as fluorine is highly electronegative and can significantly influence the chemical properties of the compound .Chemical Reactions Analysis

Isoxazole rings can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The presence of the fluorine atoms and the benzamide group can also influence the reactivity of the compound.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the isoxazole ring, the benzamide group, and the fluorine atoms would all contribute to its properties .Scientific Research Applications

Disposition and Metabolism Studies

One study investigates the disposition and metabolism of a compound related to 2-fluoro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide, highlighting its potential as an orexin receptor antagonist for the treatment of insomnia. The study demonstrates the compound's metabolism and elimination pathways in humans, providing insights into its pharmacokinetics and the role of metabolites in its activity (Renzulli et al., 2011).

Antitumor and Antiviral Properties

Research on fluorinated benzothiazoles, which are structurally related to the compound , shows significant cytotoxic activity in vitro against certain cancer cell lines, suggesting a potential for the development of antitumor agents. This research highlights the importance of fluorination in enhancing the antitumor efficacy of benzothiazoles (Hutchinson et al., 2001).

Antimicrobial Activity

Another study explores the antimicrobial activity of fluorinated benzamide analogs, revealing significant activity against both fungal and bacterial pathogens. This suggests the potential use of such compounds in the development of new antimicrobial agents with enhanced efficacy due to the presence of fluorine atoms (Carmellino et al., 1994).

Novel Synthesis Approaches

A different study reports on the catalyst- and solvent-free synthesis of a fluorinated benzamide compound through a microwave-assisted Fries rearrangement, highlighting innovative approaches to the synthesis of fluorinated pharmaceuticals. This research underscores the importance of developing efficient synthesis methods for such compounds, which could have wide-ranging applications in drug development (Moreno-Fuquen et al., 2019).

Neuropharmacological Applications

Additionally, a study on the role of orexin-1 receptor mechanisms in compulsive food consumption demonstrates the therapeutic potential of compounds targeting these receptors, including those structurally related to this compound, in treating binge eating disorders (Piccoli et al., 2012).

Future Directions

Properties

IUPAC Name |

2-fluoro-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N2O2/c18-12-7-5-11(6-8-12)16-9-13(21-23-16)10-20-17(22)14-3-1-2-4-15(14)19/h1-9H,10H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOROBYSZZQXCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]cyanamide](/img/structure/B2869433.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-chlorobenzamide](/img/structure/B2869436.png)

![(E)-N-[(3-Cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2869438.png)

![N-(2-ethoxyphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2869448.png)